molecular formula C6H5N3S2 B1518176 3-(Thiophen-3-yl)-1,2,4-thiadiazol-5-amine CAS No. 1153982-21-8

3-(Thiophen-3-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B1518176
CAS No.: 1153982-21-8
M. Wt: 183.3 g/mol
InChI Key: QFXHCHSYJLLXCM-UHFFFAOYSA-N
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Description

Thiophene derivatives are common versatile scaffolds in organic chemistry. Their outstanding electrical properties have boosted their use in different light-driven applications . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiadiazole derivatives can be synthesized through various methods. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiadiazole derivatives have four isomeric forms: 1,3,4-thiadiazole; 1,2,3-thiadiazole; 1,2,4-thiadiazole; and 1,2,5-thiadiazole. In published studies, 1,3,4-thiadiazole derivatives tend to show the most significant therapeutic potential .


Physical and Chemical Properties Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Scientific Research Applications

Antiproliferative and Antimicrobial Properties

Compounds with a 1,3,4-thiadiazole core, similar to 3-(Thiophen-3-yl)-1,2,4-thiadiazol-5-amine, have been investigated for their biological activities. Schiff bases derived from this core have shown significant DNA protective abilities and strong antimicrobial activities. For example, certain derivatives exhibited cytotoxicity against cancer cell lines such as PC-3 and MDA-MB-231, with potential for chemotherapy applications (Gür et al., 2020).

Electroluminescence and Amplified Spontaneous Emission

Thiadiazole compounds are used in the development of electroluminescent materials. For instance, star-shaped single-polymer systems with thiadiazole components have shown simultaneous RGB emission, leading to saturated white electroluminescence. These materials are significant in the field of photonics, particularly for their amplified spontaneous emission properties (Liu et al., 2016).

Structural Analysis and Noncovalent Interactions

The structural properties and noncovalent interactions in thiadiazole derivatives are of scientific interest. Investigations into the crystal structures and quantum theory of atoms-in-molecules (QTAIM) approach provide insights into the molecular interactions and stabilization mechanisms of these compounds, which are crucial for developing new materials and pharmaceuticals (El-Emam et al., 2020).

Anticancer Agents

1,3,4-thiadiazole analogues, closely related to the structure , have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown significant in vitro and in vivo anticancer activity, making them promising candidates for drug development (Krishna et al., 2020).

Synthesis and Characterization for Various Applications

The synthesis and characterization of 1,3,4-thiadiazole derivatives are vital for various applications, including pharmaceuticals and materials science. The properties of these compounds, such as their antimicrobial activities and potential as anticancer agents, are contingent upon their structural configurations and synthesis methods (Gomha et al., 2015).

Mechanism of Action

Bioactive properties of thiadiazole are generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases. Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Properties

IUPAC Name

3-thiophen-3-yl-1,2,4-thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S2/c7-6-8-5(9-11-6)4-1-2-10-3-4/h1-3H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXHCHSYJLLXCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1153982-21-8
Record name 3-(thiophen-3-yl)-1,2,4-thiadiazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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